ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C7H9NO4 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of this compound involves a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde . This reaction is carried out in the presence of citric acid as a catalyst . The zinc (II) complexes of this compound are readily prepared by simply mixing it with ZnSO4 in the presence of LiOH .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy . The single crystal X-ray analysis provides unambiguous evidence for the structure of the synthesized product .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 171.15 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Crystallographic and Structural Analysis
Research conducted by Ramazani et al. (2019) involves the structural analysis of polymorphs of a compound closely related to ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. This study contributes to understanding the crystal structures and molecular geometries, which are vital for the development of new materials and pharmaceuticals (Ramazani et al., 2019).
Synthesis and Chemical Reactions
In another study by Kamalova et al. (2018), ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, similar in structure to the compound , were synthesized using tetronic acid. This research highlights the potential for creating new chemical compounds with diverse applications in chemistry and pharmacology (Kamalova et al., 2018).
Oxidation and Spectroscopic Studies
The study of aerial oxidation of pyrroles by Cirrincione et al. (1987) demonstrates the chemical behavior of similar compounds under specific conditions, providing insights valuable for chemical synthesis and analysis (Cirrincione et al., 1987).
Molecular Structure and DFT Studies
Ahankar et al. (2021) conducted a detailed study on a closely related compound, focusing on its molecular structure and intermolecular interactions. The use of Density Functional Theory (DFT) in this research adds to our understanding of the electronic properties of such compounds, which is critical in material science and drug design (Ahankar et al., 2021).
Safety and Hazards
Future Directions
The future directions for the research on ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate could involve exploring its potential as a chemotherapeutic agent for diabetes and diabetic complications . The development of effective remedies that decrease the blood glucose level as well as the risk of secondary complications simultaneously have been an area of great research interest .
Mechanism of Action
Mode of Action
It’s known that the compound’s structure has been confirmed by ftir, 1h and 13c nmr spectroscopy
Biochemical Pathways
Related compounds have been shown to have in vitro insulin-mimetic activities , suggesting potential involvement in glucose metabolism pathways.
Result of Action
Related compounds have shown potential chemotherapeutic effects against both diabetes and diabetic complications .
properties
IUPAC Name |
ethyl 4-hydroxy-5-oxo-1,2-dihydropyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-2-12-7(11)4-3-8-6(10)5(4)9/h9H,2-3H2,1H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNJPXDFKBXHBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716456 | |
Record name | Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
772317-09-6 | |
Record name | Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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